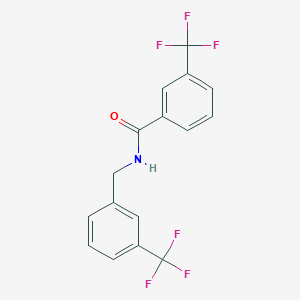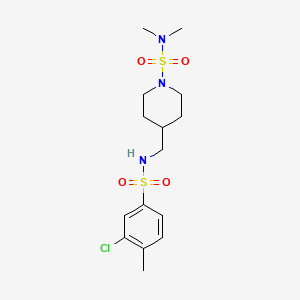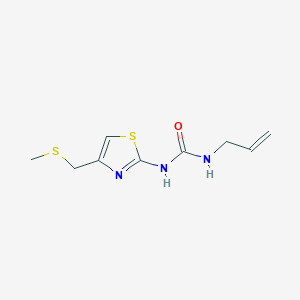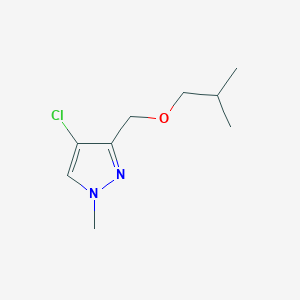
4-(Methylamino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)pyrrolidin-2-one is a compound with the CAS Number: 1195687-54-7 . It has a molecular weight of 114.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) . This indicates that the compound has a pyrrolidin-2-one ring with a methylamino group attached .Physical And Chemical Properties Analysis
This compound is a colorless to white to yellow liquid or semi-solid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Anticancer Activity
A study by Hadiyal et al. (2020) developed a microwave-assisted one-pot procedure for synthesizing new compounds using a derivative of 4-(Methylamino)pyrrolidin-2-one. This method showed efficiency in synthesizing polysubstituted 4H-Pyran derivatives with potential anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).
Radiotracer Development for Medical Imaging
Dort et al. (1994) described the synthesis of a derivative of this compound as a potential marker for prolyl endopeptidase in vivo positron emission tomography studies. This work highlights its application in medical imaging (Dort et al., 1994).
Drug Design for Cognitive Disorders
Verhoest et al. (2012) identified a novel PDE9A inhibitor using a derivative of this compound. This compound showed potential in treating cognitive disorders, highlighting its significance in pharmaceutical research (Verhoest et al., 2012).
Synthesis and Biological Activity Prediction
Kharchenko et al. (2008) reported the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. They used spectroscopic techniques for structure confirmation and predicted biological activities for these compounds (Kharchenko et al., 2008).
Stereoselective Synthesis in Pharmaceutical Research
Lall et al. (2012) developed a highly efficient and stereoselective synthesis of a key intermediate using a derivative of this compound. This synthesis was crucial for preparing a fluoroquinolone antibiotic for respiratory infections (Lall et al., 2012).
Synthesis of Complex Molecules for Research
Bish et al. (2010) described a practical process for preparing a derivative of this compound. This preparation offers a useful building block for pharmaceutical research, showcasing its utility in the synthesis of complex molecules (Bish et al., 2010).
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including 4-(Methylamino)pyrrolidin-2-one, have a wide range of applications in drug discovery . They are used to design new compounds with different biological profiles . The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It’s known that 1,3-dihydro-2h-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of 4-(Methylamino)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some studies suggest that pyrrolidin-2-one derivatives may have potential anti-inflammatory, anticancer, and antidepressant effects
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. One study reported that pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity
Metabolic Pathways
It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds
Propriétés
IUPAC Name |
4-(methylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQOVRVVPPYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2416805.png)
![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)
![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)


![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)



![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)
![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)
